Cas no 1513235-92-1 (3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol)

3-Amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol is a versatile intermediate in organic synthesis, characterized by its morpholine-substituted phenyl ring and amino alcohol functionality. This compound is particularly valuable in pharmaceutical and agrochemical research due to its dual reactivity, enabling its use as a building block for heterocyclic frameworks and chiral ligands. The morpholine moiety enhances solubility and bioavailability, while the amino alcohol group facilitates further derivatization, such as amide formation or reductive amination. Its structural features make it suitable for applications in drug discovery, particularly in the development of CNS-active compounds and kinase inhibitors. The compound's stability under standard conditions ensures reliable handling and storage.
3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol structure
1513235-92-1 structure
Product name:3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol
CAS No:1513235-92-1
MF:C13H20N2O2
Molecular Weight:236.310103416443
CID:6361584
PubChem ID:82621013

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol
    • EN300-1751283
    • 1513235-92-1
    • 3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
    • インチ: 1S/C13H20N2O2/c14-12(5-8-16)11-3-1-2-4-13(11)15-6-9-17-10-7-15/h1-4,12,16H,5-10,14H2
    • InChIKey: PTGSFDWCVIXQRN-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C1C=CC=CC=1C(CCO)N

計算された属性

  • 精确分子量: 236.152477885g/mol
  • 同位素质量: 236.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.7Ų
  • XLogP3: 0.2

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1751283-0.25g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
0.25g
$906.0 2023-09-20
Enamine
EN300-1751283-10.0g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
10g
$4236.0 2023-06-03
Enamine
EN300-1751283-0.05g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
0.05g
$827.0 2023-09-20
Enamine
EN300-1751283-5g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
5g
$2858.0 2023-09-20
Enamine
EN300-1751283-2.5g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
2.5g
$1931.0 2023-09-20
Enamine
EN300-1751283-0.1g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
0.1g
$867.0 2023-09-20
Enamine
EN300-1751283-0.5g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
0.5g
$946.0 2023-09-20
Enamine
EN300-1751283-1.0g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
1g
$986.0 2023-06-03
Enamine
EN300-1751283-5.0g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
5g
$2858.0 2023-06-03
Enamine
EN300-1751283-1g
3-amino-3-[2-(morpholin-4-yl)phenyl]propan-1-ol
1513235-92-1
1g
$986.0 2023-09-20

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol 関連文献

3-amino-3-2-(morpholin-4-yl)phenylpropan-1-olに関する追加情報

Introduction to 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol and Its Significance in Modern Chemical Research

The compound with the CAS number 1513235-92-1, identified as 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol, represents a fascinating molecule in the realm of chemical biology and pharmaceutical innovation. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and molecular research. The presence of both amino and morpholine functional groups makes it a versatile scaffold for further chemical modifications, enabling researchers to explore its pharmacological properties with great precision.

Recent advancements in the field of medicinal chemistry have highlighted the importance of 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural motif, combining a phenyl ring with a propanol backbone substituted at the third carbon by an amino group and a morpholine side chain, offers a rich platform for designing molecules with enhanced binding affinity and selectivity. This has been particularly relevant in the development of small-molecule inhibitors targeting various biological pathways.

In particular, the morpholine moiety in 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol is known to contribute to the compound's solubility and bioavailability, making it an attractive candidate for oral administration. Furthermore, the amino group provides a site for further derivatization, allowing chemists to introduce additional functional groups that can modulate the compound's pharmacokinetic profile. These attributes have positioned this molecule as a promising candidate for preclinical and clinical studies aimed at addressing unmet medical needs.

The growing interest in 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol is also driven by its potential role in addressing emerging challenges in drug development. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory responses, making them candidates for treating chronic inflammatory diseases. Additionally, its structural features suggest that it may interact with receptors or ion channels implicated in neurological disorders, offering new avenues for therapeutic intervention.

From a synthetic chemistry perspective, 3-amino-3-2-(morpholin-4-yl)phenylpropan-1-ol serves as a valuable building block for constructing more complex molecules. The ease with which its structure can be modified allows researchers to explore diverse chemical space, facilitating the discovery of novel compounds with improved efficacy and reduced toxicity. This flexibility has been particularly beneficial in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

The pharmacological evaluation of 3-amino-3-2-(morpholin-4-yll)phenylpropan-l-lrol has revealed several intriguing properties. Initial studies indicate that this compound exhibits moderate affinity for certain protein targets, suggesting its potential as a scaffold for developing targeted therapies. Moreover, its ability to cross cell membranes efficiently enhances its suitability for intracellular applications, such as modulating signaling pathways or delivering therapeutic payloads.

As research continues to evolve, the significance of 3-amino--32(morpholln-lt)phcnylpropa-n-lrol is likely to expand further. Emerging technologies in computational chemistry and machine learning are enabling more sophisticated virtual screening methods to identify new derivatives with enhanced properties. These computational approaches complement traditional experimental techniques, accelerating the pace of discovery and reducing the time required to bring new drugs to market.

The versatility of CAS no 15132s5--92-l also extends to its role in material science applications beyond pharmaceuticals. Its structural features make it a candidate for developing advanced polymers or functional materials with unique properties. For instance, its ability to form stable complexes with other molecules could be exploited in designing smart materials capable of responding to environmental stimuli or releasing active compounds under specific conditions.

In conclusion, 3-amino--32(morpholln-lt)phcnylpropa-n-lrol (CAS no 15132s5--92-l) stands out as a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural composition, combined with its pharmacological promise and synthetic utility, positions it as a cornerstone molecule for future discoveries. As scientists continue to unravel its mysteries, it is anticipated that this compound will play an increasingly pivotal role in advancing both therapeutic and material science applications.

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